N-arachidonyl-glycine
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Overview
Description
N-arachidonyl-glycine is a carboxylic metabolite of the endocannabinoid anandamide. It is a lipid molecule that has garnered significant interest due to its wide range of signaling targets in the brain, immune system, and other bodily systems . Since its first synthesis in 1996, this compound has been a primary focus in the field of lipidomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-arachidonyl-glycine can be synthesized through two primary pathways:
Enzymatic Conjugation: This involves the enzymatic conjugation of arachidonic acid and glycine.
Oxidative Metabolism: This pathway involves the oxidative metabolism of the endogenous cannabinoid anandamide.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-arachidonyl-glycine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the molecule.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives.
Scientific Research Applications
N-arachidonyl-glycine has a wide range of scientific research applications:
Mechanism of Action
This binding activates various signaling pathways, including the MAP kinase pathway, which influences cellular processes such as migration and proliferation . Additionally, N-arachidonyl-glycine is an endogenous inhibitor of fatty acid amide hydrolase, which increases the levels of other endocannabinoids like anandamide .
Comparison with Similar Compounds
N-arachidonyl-glycine is unique among similar compounds due to its specific binding affinity for GPR18 and its broad range of biological activities. Similar compounds include:
2-arachidonoyl glycerol: Another endocannabinoid with similar signaling properties.
Anandamide: The precursor to this compound with overlapping but distinct biological functions.
N-arachidonoyl-serine: A related lipid molecule with different receptor targets and effects.
Properties
Molecular Formula |
C22H37NO2 |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]amino]acetic acid |
InChI |
InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21-22(24)25/h6-7,9-10,12-13,15-16,23H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15- |
InChI Key |
SYVLWSBAKCQOBP-DOFZRALJSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCNCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCNCC(=O)O |
Origin of Product |
United States |
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